

Spectroscopic Profile of Dibenzyl Succinate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dibenzyl succinate*

Cat. No.: B089603

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **dibenzyl succinate**. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for **dibenzyl succinate**.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of **dibenzyl succinate** is characterized by signals corresponding to the aromatic protons of the benzyl groups and the methylene protons of the succinate backbone.

Table 1: ¹H NMR Spectroscopic Data for **Dibenzyl Succinate**

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.32	m	C_6H_5 -
5.11	s	$-\text{O}-\text{CH}_2-\text{Ph}$
2.69	s	$-\text{CO}-\text{CH}_2-\text{CH}_2-\text{CO}-$

m = multiplet, s = singlet

Carbon-13 (^{13}C) NMR Spectroscopy

The ^{13}C NMR spectrum provides information on the different carbon environments within the **dibenzyl succinate** molecule. Due to the molecule's symmetry, a limited number of signals are observed.

Table 2: ^{13}C NMR Spectroscopic Data for **Dibenzyl Succinate**

Chemical Shift (δ) ppm	Assignment
172.1	$\text{C}=\text{O}$ (Ester carbonyl)
135.9	C (Quaternary aromatic)
128.5	CH (Aromatic)
128.2	CH (Aromatic)
128.0	CH (Aromatic)
66.5	$-\text{O}-\text{CH}_2-$
29.0	$-\text{CO}-\text{CH}_2-$

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **dibenzyl succinate** shows characteristic absorption bands for the ester functional group and the aromatic rings.

Table 3: Infrared (IR) Spectroscopic Data for **Dibenzyl Succinate**

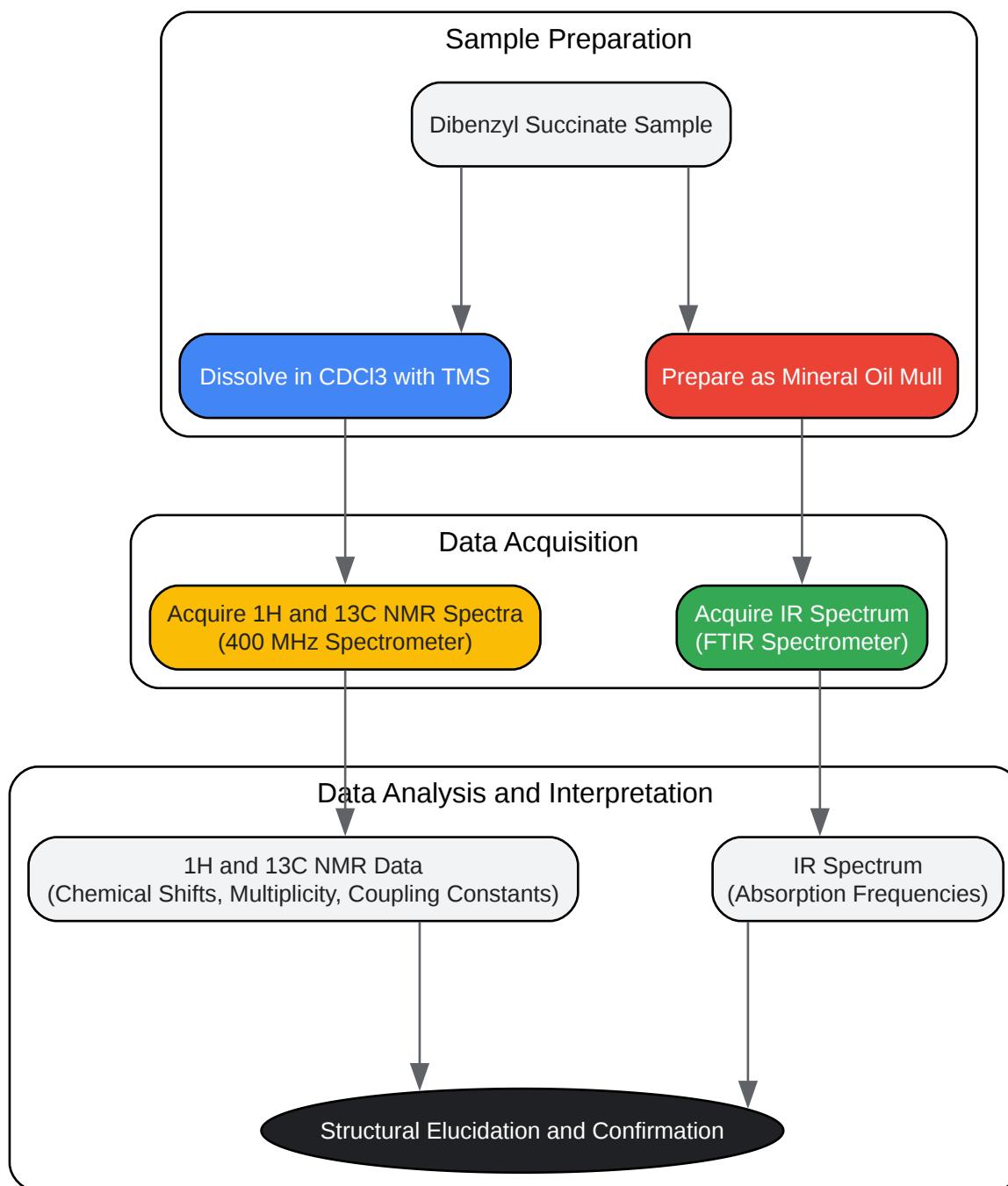
Wavenumber (cm ⁻¹)	Assignment
3030 - 3090	C-H stretch (aromatic)
2950 - 2980	C-H stretch (aliphatic)
1735	C=O stretch (ester)
1495, 1455	C=C stretch (aromatic ring)
1160	C-O stretch (ester)
740, 695	C-H bend (aromatic, out-of-plane)

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.[\[1\]](#) The sample was dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing.[\[1\]](#)


Infrared Spectroscopy

The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer.[\[2\]](#) The sample was prepared as a solid in a mineral oil mull.[\[3\]](#) The data was collected in the mid-infrared range (4000-400 cm⁻¹).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the acquisition and interpretation of spectroscopic data for **dibenzyl succinate**.

Workflow for Spectroscopic Analysis of Dibenzyl Succinate

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **Dibenzyl Succinate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Human Metabolome Database: ^{13}C NMR Spectrum (1D, 125 MHz, H_2O , experimental) (HMDB0000254) [hmdb.ca]
- 2. rsc.org [rsc.org]
- 3. Dibenzyl succinate [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Dibenzyl Succinate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b089603#spectroscopic-data-of-dibenzyl-succinate-nmr-ir>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com